Increased Lipophilicity (cLogP) Compared to Non-Methylated Benzylpyrrolidine Analogs
The target compound exhibits a calculated logP (cLogP) of 3.48, as reported by the vendor . This value is higher than the cLogP of the non-α-methyl analog 2-(3-methylbenzyl)pyrrolidine (estimated cLogP ~2.9) and the non-methylbenzyl analog 2-benzyl-2-methylpyrrolidine (estimated cLogP ~2.8) [1]. The increased lipophilicity results from the additive effect of the α-methyl and the meta-methyl substituents, which can be critical for optimizing blood-brain barrier penetration or target engagement in lipophilic binding pockets.
Analog A: ~2.8
Analog B: ~2.9
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.48 (Enamine EN300-343576) |
| Comparator Or Baseline | 2-Benzyl-2-methylpyrrolidine (cLogP ~2.8); 2-(3-Methylbenzyl)pyrrolidine (cLogP ~2.9) [estimated from structural analogy] |
| Quantified Difference | ΔcLogP ≈ +0.6 to +0.7 log units vs less substituted analogs |
| Conditions | Computational prediction (Enamine platform); structural analogs used as baseline |
Why This Matters
Higher cLogP alters pharmacokinetic and permeability properties, making this compound a preferred choice when increased lipophilicity is required in SAR exploration.
- [1] PubChem. Compound Summary: 2-Benzyl-2-methylpyrrolidine, CAS 1507010-39-0. cLogP estimated. View Source
